molecular formula C10H15N3O3S B14838124 N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide

Cat. No.: B14838124
M. Wt: 257.31 g/mol
InChI Key: FQMJKQCNEFBCBY-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S It is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:

  • Preparation of the cyclopropoxy-substituted pyridine intermediate.
  • Introduction of the methylamino group through nucleophilic substitution.
  • Coupling with methanesulfonamide using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and advantages in various applications compared to its analogs.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[5-cyclopropyloxy-2-(methylamino)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-11-10-9(13-17(2,14)15)5-8(6-12-10)16-7-3-4-7/h5-7,13H,3-4H2,1-2H3,(H,11,12)

InChI Key

FQMJKQCNEFBCBY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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